S-Prop-1-en-1-yl-L-cysteine

Description

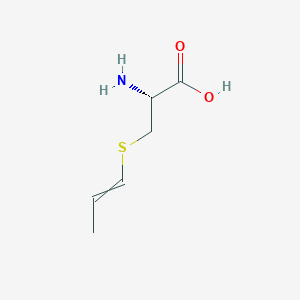

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-3-prop-1-enylsulfanylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2S/c1-2-3-10-4-5(7)6(8)9/h2-3,5H,4,7H2,1H3,(H,8,9)/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYGGRRPFVXHQQW-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CSCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC=CSC[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00720195 | |

| Record name | S-Prop-1-en-1-yl-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00720195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15042-98-5 | |

| Record name | S-Prop-1-en-1-yl-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00720195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis of S Prop 1 En 1 Yl L Cysteine in Plant Systems

Initial Substrates and Sulfur Assimilation Pathways

The journey of sulfur from the environment into the complex organic molecules found in Allium plants begins with its assimilation into the fundamental amino acid, L-cysteine.

L-cysteine is the central precursor for the biosynthesis of numerous sulfur-containing compounds. nih.gov In plants and bacteria, the synthesis of L-cysteine primarily occurs through a two-step pathway starting from L-serine. nih.gov The first reaction is the conversion of L-serine to O-acetylserine (OAS), a reaction catalyzed by the enzyme serine acetyltransferase (SAT). nih.govgoogle.com This step is crucial as it activates L-serine for the subsequent incorporation of sulfur. google.com

The second step involves the enzyme O-acetylserine(thiol)lyase (OASTL), also known as cysteine synthase. nih.govwikipedia.org This enzyme catalyzes the reaction between O-acetylserine and a reduced sulfur source, typically sulfide (B99878) (S²⁻), to produce L-cysteine and acetate. wikipedia.org The coordination of these two enzymes, which can form a multi-enzyme complex called the cysteine synthase complex, allows for the efficient production of L-cysteine. nih.gov This L-cysteine then serves as the sulfur donor and carbon skeleton for the formation of S-prop-1-en-1-yl-L-cysteine and other related compounds.

The ultimate source of sulfur for most plants is inorganic sulfate (B86663) (SO₄²⁻) absorbed from the soil. nih.govnih.gov This sulfate must be reduced and incorporated into an organic molecule. The assimilation process begins with the uptake of sulfate by root cells via specific sulfate transporters. mdpi.com Once inside the cell, sulfate is activated by the enzyme ATP sulfurylase, which converts it to adenosine (B11128) 5'-phosphosulfate (APS). mdpi.com

APS is then reduced to sulfite (B76179) (SO₃²⁻) by the enzyme APS reductase. mdpi.com Subsequently, sulfite reductase catalyzes the reduction of sulfite to sulfide (S²⁻). mdpi.com This sulfide is the form of sulfur that is incorporated into O-acetylserine by cysteine synthase to form L-cysteine. nih.govmdpi.com The entire process, from sulfate uptake to cysteine synthesis, represents the primary pathway by which inorganic sulfur enters the plant's metabolic system, becoming available for the synthesis of this compound and other sulfur-containing secondary metabolites. nih.govfao.org

Proposed Biosynthetic Pathways of this compound in Allium Plants

Once L-cysteine is synthesized, several pathways have been proposed for its conversion into this compound and its corresponding sulfoxide (B87167), isoalliin (B1237514). These pathways primarily involve the tripeptide glutathione (B108866) and intermediate γ-glutamyl peptides.

A major proposed pathway for the biosynthesis of S-alk(en)yl-L-cysteine sulfoxides begins with the tripeptide glutathione (γ-glutamyl-cysteinyl-glycine). researchgate.netnih.gov Glutathione is synthesized from its constituent amino acids, L-glutamate, L-cysteine, and glycine (B1666218). nih.gov The synthesis is a two-step process catalyzed by glutamate-cysteine ligase (GCL) and glutathione synthetase (GS). nih.govwikipedia.org

Radiotracer experiments suggest that the biosynthesis is initiated by the S-alk(en)ylation of the cysteine residue within the glutathione molecule. researchgate.netnih.gov This is followed by the sequential removal of the glycyl and γ-glutamyl groups to yield the S-alk(en)ylated cysteine derivative. researchgate.net The enzymes responsible for these deglutamylation and deglycylation steps are key to the pathway.

γ-Glutamyl peptides are crucial intermediates in the biosynthesis of this compound. nih.gov In Allium species like garlic and onion, significant quantities of γ-glutamyl-S-alk(en)yl-L-cysteines, including γ-glutamyl-S-1-propenyl-L-cysteine (GS1PC), have been identified. nih.govresearchgate.netusda.gov These peptides are considered storage and transport forms of the flavor precursors. researchgate.net

The formation of this compound occurs through the action of γ-glutamyl transpeptidases (GGTs), which catalyze the removal of the γ-glutamyl group from GS1PC. nih.govnih.gov For instance, in Allium fistulosum (Welsh onion), the enzyme AfGGT1 has been shown to specifically catalyze the conversion of γ-glutamyl-S-1-propenylcysteine to S-1-propenyl-L-cysteine. nih.gov This step is often followed by S-oxygenation by a flavin-containing monooxygenase (FMO) to produce the corresponding sulfoxide, isoalliin. fao.orgnih.gov The decrease in the concentration of these γ-glutamyl peptides during storage or processing corresponds to an increase in the formation of S-alk(en)yl-L-cysteines. nih.govresearchgate.net

An alternative biosynthetic pathway has been proposed, particularly for the related compound S-allyl-L-cysteine sulfoxide (alliin), which may have parallels for this compound. This pathway involves the reaction of glutathione with methacrylic acid, which can be derived from the amino acid valine. nih.gov This reaction forms S-2-carboxypropyl glutathione. nih.gov

Following the elimination of the glycine and glutamate (B1630785) residues from S-2-carboxypropyl glutathione, S-2-carboxypropyl cysteine is formed. nih.gov Subsequent decarboxylation and oxidation of the carboxypropyl group could potentially lead to the formation of the propenyl side chain. nih.gov While this pathway is more clearly elucidated for alliin (B105686), the structural similarities suggest that a comparable route involving a modified substrate could contribute to the biosynthesis of this compound in certain Allium species.

Enzymatic Mechanisms in this compound Biosynthesis

The formation of this compound from its precursors is governed by a series of specific enzymatic reactions. These include the cleavage of γ-glutamyl moieties by transpeptidases, the formation of the alk(en)yl side chain, and subsequent modification steps.

γ-Glutamyl Transpeptidases (GGTs) are crucial enzymes that catalyze the hydrolysis of the γ-glutamyl bond in glutathione and its conjugates. nih.govnih.gov In the biosynthesis of this compound, GGTs are responsible for the deglutamylation step, which removes the γ-glutamyl group from precursor molecules. frontiersin.org

Research on Allium fistulosum (Welsh onion) has identified a specific enzyme, AfGGT1, that directly catalyzes the conversion of γ-glutamyl-S-1-propenylcysteine into S-1-propenyl-L-cysteine. nih.gov Molecular docking studies and enzymatic assays have shown that among three identified GGTs in the plant, only AfGGT1 exhibits this catalytic activity, while AfGGT2 and AfGGT3 are inactive toward this substrate. nih.gov The expression of the AfGGT1 gene shows a strong positive correlation with the concentration of flavor precursors in the plant. nih.gov

Table 1: Kinetic Properties of Allium γ-Glutamyl Transpeptidases (GGTs) This interactive table summarizes the Michaelis constant (Km) values for various GGTs, indicating their affinity for their respective substrates.

| Enzyme | Source Organism | Substrate | Apparent Km | Optimal pH | Optimal Temperature |

|---|---|---|---|---|---|

| AfGGT1 | Allium fistulosum | γ-glutamyl-S-1-propenylcysteine | 0.2686 mM nih.gov | 7.0 nih.gov | 37°C nih.gov |

| AsGGT1 | Allium sativum | γ-glutamyl-S-allyl-L-cysteine | 86 µM frontiersin.orgalfa-chemistry.com | N/A | N/A |

| AsGGT2 | Allium sativum | γ-glutamyl-S-allyl-L-cysteine | 1.1 mM frontiersin.orgalfa-chemistry.com | N/A | N/A |

| AsGGT3 | Allium sativum | γ-glutamyl-S-allyl-L-cysteine | 9.4 mM frontiersin.orgalfa-chemistry.com | N/A | N/A |

The initial step in the biosynthesis of S-alk(en)yl-L-cysteine sulfoxides is the S-alk(en)ylation of a cysteine residue, which occurs within the glutathione molecule (γ-glutamyl-cysteinyl-glycine). nih.govfrontiersin.orgalfa-chemistry.com Isotope-labeling studies in onion have revealed that the precursor to the prop-1-enyl group is a β-carboxypropenyl group. nih.gov

The pathway involves the S-alk(en)ylation of glutathione to form γ-L-glutamyl-S-(2-carboxy-1-propyl)cysteinylglycine. nih.gov This is followed by the removal of the glycine residue, likely by a carboxypeptidase, to yield S-(β-carboxypropenyl)-γ-glutamyl-l-cysteine. nih.gov While this initial S-alk(en)ylation step is fundamental to the pathway, the specific enzyme responsible for catalyzing the conjugation of the β-carboxypropenyl group to glutathione has not yet been fully characterized in the scientific literature. Cysteine residues in proteins and peptides are known to be targets of various post-translational modifications due to the reactivity of their thiol groups. alfa-chemistry.comwikipedia.org

The formation of the characteristic prop-1-enyl side chain is accomplished through a critical decarboxylation reaction. nih.gov Isotope-labeling studies have demonstrated that the S-(β-carboxypropenyl)-γ-glutamyl-l-cysteine intermediate undergoes decarboxylation to yield γ-glutamyl-S-1-propenyl-l-cysteine (GS1PC). nih.gov This reaction transforms the β-carboxypropenyl side chain into the prop-1-enyl group. The specific decarboxylase enzyme that facilitates this transformation in Allium species remains to be identified.

Following the formation of the γ-glutamyl-S-1-propenyl-l-cysteine and its subsequent deglutamylation to this compound, a further oxidation step can occur on the sulfur atom. nih.gov This S-oxygenation is not part of the formation of this compound itself, but rather a subsequent step in the biosynthesis of its corresponding sulfoxide, isoalliin (trans-S-1-propenyl-l-cysteine sulfoxide). nih.gov This oxidation is catalyzed by enzymes such as flavin-containing monooxygenases (FMOs). nih.gov For example, in garlic, the enzyme AsFMO1 has been shown to catalyze the S-oxygenation of related S-allyl-L-cysteine compounds. nih.gov

Metabolic Transformations of S Prop 1 En 1 Yl L Cysteine

Conversion to S-trans-Prop-1-en-1-yl-L-cysteine Sulfoxide (B87167) (Isoalliin or PRENCSO)

The principal metabolic transformation of this compound is its conversion to S-tranthis compound sulfoxide, commonly known as isoalliin (B1237514). This conversion is a critical step that precedes the generation of lachrymatory compounds in onions. nih.gov Isoalliin is an odorless sulfur-containing amino acid that has been isolated from onion (Allium cepa L.). nih.govresearchgate.net

The conversion of S-alk(en)yl-L-cysteine derivatives to their corresponding sulfoxides is an enzymatic process involving S-oxygenation. nih.gov In Allium species, this reaction is catalyzed by a class of enzymes known as flavin-containing monooxygenases (FMOs). nih.govosti.gov These enzymes incorporate an oxygen atom onto the sulfur of the cysteine derivative. nih.gov The general reaction involves the oxidation of the sulfur atom in the presence of a cofactor like NADPH. nih.govosti.gov

In the proposed biosynthetic pathway for isoalliin in onions, the S-oxygenation step may occur on a precursor molecule, γ-glutamyl-S-1-propenyl-l-cysteine (GS1PC). nih.gov The sulfur in GS1PC is oxidized by an oxygenase, and subsequently, isoalliin is released by deglutamylation. nih.gov This highlights that the S-oxygenation is a crucial part of a larger biosynthetic pathway for sulfur compounds in these plants. nih.gov

Flavin-containing monooxygenases (FMOs) are a large and ancient class of enzymes found across all domains of life, including bacteria, fungi, and plants. frontiersin.orgbiorxiv.org Structurally, they are typically dimeric and feature two main domains for binding FAD (flavin adenine (B156593) dinucleotide) and NADPH (nicotinamide adenine dinucleotide phosphate), which is characteristic of class B flavin monooxygenases. nih.govosti.govfrontiersin.org

Genome-wide studies have led to the identification and characterization of numerous FMO genes in Allium species. A study of the garlic (Allium sativum L.) genome identified 39 FMO genes (AsFMOs). rjmseer.com These genes were categorized into three phylogenetic groups based on their presumed function: N-oxygenation, auxin biosynthesis, and S-oxygenation. rjmseer.com Four of these identified proteins were specifically associated with S-oxygenation. rjmseer.com The sequences of these AsFMOs were found to contain characteristic motifs for FAD and NADPH binding. rjmseer.com

Detailed characterization of a specific FMO from garlic, designated AsFMO, revealed that while it is an S-monooxygenase involved in the biosynthesis of sulfur compounds like allicin (B1665233), it showed negligible activity with S-allyl-L-cysteine (SAC), a related compound. nih.govosti.gov Instead, AsFMO was highly active with substrates such as L-cysteine and allyl mercaptan. nih.govosti.gov This suggests that different FMOs may have high substrate specificity within the Allium genus.

Table 1: Genome-wide Identification of FMO Genes in Allium sativum (Garlic)

| Total FMO Genes Identified | Phylogenetic Clades | Number of Genes per Clade | Key Functions |

|---|---|---|---|

| 39 | Clade I | 22 | N-oxygenation |

| Clade II | 13 | Auxin Biosynthesis | |

| Clade III | 4 | S-oxygenation |

Data sourced from a genome-wide identification and characterization study of FMO genes in garlic. rjmseer.com

Isomerization Studies of this compound and its Sulfoxide Derivatives

This compound and its sulfoxide exist as geometric isomers (cis and trans), and the investigation into their formation and interconversion is critical for understanding their presence in plant extracts.

This compound (S1PC) has two geometric isomers: the trans-form and the cis-form. nih.gov The trans-isomer of S1PC and its corresponding sulfoxide, isoalliin (trans-S1PCSO), are the forms naturally present in significant amounts in Allium plants. nih.gov However, the cis-isomer has also been identified, particularly in processed products like aged garlic extract. thieme-connect.com

Research has shown that cis-S-1-propenylcysteine can be generated from the isomerization of the trans-form. thieme-connect.com This was demonstrated in model reactions and is supported by the observation that the concentration of the cis-isomer in aged garlic extract after 22 months was more than double the amount of its potential precursor in raw garlic. thieme-connect.com Further studies involving γ-radiolysis of S-(cis-prop-1-enyl)-L-cysteine in aqueous solutions also confirmed the occurrence of cis-trans isomerization, suggesting a new mechanism involving prop-1-enyl thiyl radicals. rsc.org

The precise mechanism of acid-catalyzed isomerization for this compound is not extensively detailed in the available literature. However, the isomerization of S-1-propenylcysteine is thought to be induced by the electron-releasing conjugative effect of the sulfur atom. thieme-connect.com This electronic property facilitates the rearrangement of the double bond. While specific acid-catalyzed mechanisms are not fully elucidated, isomerization of a related compound, S-allyl-L-cysteine, to this compound has been achieved under strong basic conditions, indicating the chemical lability of the propenyl group. nih.gov Isomerization can also be catalyzed by thiyl radicals, which can be generated under various conditions, including photochemically or chemically. rsc.org

The primary factor influencing the ratio of cis to trans isomers of this compound is processing, particularly aging. In raw garlic, this compound exists in only trace amounts. researchgate.net However, during the aging process used to create aged garlic extract, its concentration increases significantly, reaching levels similar to that of S-allyl-L-cysteine. researchgate.net

The aging process appears to promote the isomerization of the naturally occurring trans-isomer into the cis-isomer. thieme-connect.com Studies have shown that cis-S-1-propenylcysteine is generated through the isomerization of trans-S-1-propenylcysteine during model reactions designed to mimic the aging process. thieme-connect.com This suggests that the conditions of extraction and aging, such as temperature, pH, and duration, are critical determinants of the final isomeric composition of this compound in garlic preparations.

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation / Common Name |

|---|---|

| This compound | S1PC |

| S-tranthis compound | trans-S1PC |

| S-cithis compound | cis-S1PC |

| S-tranthis compound Sulfoxide | Isoalliin, PRENCSO, trans-S1PCSO |

| S-Allyl-L-cysteine | SAC |

| γ-Glutamyl-S-1-propenyl-L-cysteine | GS1PC |

| Flavin Adenine Dinucleotide | FAD |

| Nicotinamide Adenine Dinucleotide Phosphate | NADPH |

| Allicin | |

| Allyl Mercaptan |

Role of S Prop 1 En 1 Yl L Cysteine As a Precursor to Allium Secondary Metabolites

Precursor to Allium Flavor and Odor Compounds (via its Sulfoxide (B87167) Derivative)

The journey from the stable precursor S-Prop-1-en-1-yl-L-cysteine sulfoxide (isoalliin) to the volatile compounds characteristic of certain Allium species, such as onions, is a well-defined biochemical pathway. This process is entirely dependent on the disruption of plant tissue, which allows for the mixing of cellular components that are otherwise kept separate. bohrium.comunipd.it

The first and critical enzymatic step in the generation of flavor and odor compounds from isoalliin (B1237514) is its hydrolysis by the enzyme alliinase (EC 4.4.1.4), also known as Cysteine Sulfoxide Lyase. nih.govoup.comwikipedia.org In intact Allium cells, alliinase is typically sequestered in the vacuole, while its substrates, the S-alk(en)yl-L-cysteine sulfoxides like isoalliin, reside in the cytoplasm. bohrium.comunipd.it This compartmentalization prevents any reaction from occurring.

When the plant tissue is cut, crushed, or otherwise damaged, the cellular compartments are ruptured, allowing alliinase to come into contact with isoalliin. wikipedia.org The enzyme then rapidly catalyzes the cleavage of the C-S bond in the isoalliin molecule. unipd.it This reaction yields three products: pyruvic acid, ammonia, and the highly reactive intermediate, 1-propenyl sulfenic acid. bohrium.comuky.edu The specificity of alliinase is crucial; while it can act on various cysteine sulfoxides, the prevalence of isoalliin in onions dictates that 1-propenyl sulfenic acid is the primary sulfenic acid formed. mindstirrr.comnih.gov

| Enzyme/Factor | Role in the Pathway | Substrate | Product(s) |

| Alliinase (Cysteine Sulfoxide Lyase) | Catalyzes the initial cleavage of the precursor upon tissue damage. wikipedia.org | This compound sulfoxide (Isoalliin). oup.com | 1-propenyl sulfenic acid, Pyruvic Acid, Ammonia. bohrium.comuky.edu |

| Lachrymatory Factor Synthase (LFS) | In onions, rapidly rearranges the sulfenic acid intermediate to form the tear-inducing compound. mindstirrr.combris.ac.uk | 1-propenyl sulfenic acid. nih.gov | (Z)-Propanethial S-oxide (Lachrymatory Factor). nih.gov |

The direct result of alliinase's action on isoalliin is the formation of 1-propenyl sulfenic acid. oup.comnih.govresearchgate.net Sulfenic acids are a class of organosulfur compounds that are notoriously unstable and highly reactive. oup.commindstirrr.com This transient intermediate is the pivotal branching point in the biochemical pathway, and its fate determines the final profile of volatile compounds produced by the damaged Allium tissue. nih.gov The instability of 1-propenyl sulfenic acid means it immediately undergoes further transformations, either enzymatically or spontaneously.

Following its formation, 1-propenyl sulfenic acid is directed down one of two competing pathways:

Enzymatic Rearrangement to Lachrymatory Factor: In onions (Allium cepa), a second enzyme, Lachrymatory Factor Synthase (LFS), acts specifically on 1-propenyl sulfenic acid. nih.govbris.ac.uk LFS efficiently and rapidly catalyzes the rearrangement of the sulfenic acid into a volatile compound known as (Z)-propanethial S-oxide, the lachrymatory factor (LF) responsible for inducing tears. nih.govmindstirrr.comresearchgate.net The high efficiency of this conversion suggests that LFS and alliinase are located in close proximity within the cell to channel the unstable substrate effectively. oup.com

Contribution to the Organosulfur Compound Profile in Processed Allium Products (e.g., Aged Garlic Extract)

The role and concentration of this compound (S1PC) can change dramatically when Allium products are processed. A prime example is the production of Aged Garlic Extract (AGE). While raw garlic contains S1PC in only trace amounts, the aging process significantly alters the chemical landscape. nih.govnih.govresearchgate.net

During the extended extraction and aging process used to create AGE, the concentration of S1PC increases substantially, eventually reaching levels comparable to that of S-allyl-L-cysteine (SAC), the most well-known and abundant organosulfur compound in AGE. nih.govnih.govresearchgate.net This transformation highlights S1PC as a key component and chemical marker of the aging process in garlic. Its increased presence distinguishes the organosulfur profile of AGE from that of fresh or minimally processed garlic, contributing to the unique chemical composition of the final product. nih.govnih.gov

| Compound | Relative Amount in Raw Garlic | Relative Amount in Aged Garlic Extract (AGE) |

| This compound (S1PC) | Trace amounts. nih.govnih.gov | Concentration significantly increases to levels similar to SAC. nih.govnih.govresearchgate.net |

| S-Allyl-L-cysteine (SAC) | Low amounts. | Major water-soluble organosulfur compound. nih.govresearchgate.net |

Chemical Synthesis and Stereochemical Control in Research Investigations

Methodologies for Organic Synthesis of S-Prop-1-en-1-yl-L-cysteine

One of the earliest and most straightforward methods involves the isomerization of the readily available S-allyl-L-cysteine (SAC), a known component of garlic. nih.gov This reaction is typically achieved under strong basic conditions using potassium tert-butoxide. nih.gov

More direct synthetic approaches involve the coupling of an L-cysteine backbone with a propenyl group. These methods often start with L-cysteine or a protected derivative and react it with a propenyl halide. For instance, a general procedure involves reacting L-cysteine hydrochloride with an appropriate allyl or propenyl bromide in an ammonium (B1175870) hydroxide (B78521) solution. nih.gov

| Methodology | Key Reagents/Starting Materials | Number of Steps | Reported Overall Yield | Reference |

|---|---|---|---|---|

| Isomerization | S-allyl-L-cysteine, Potassium tert-butoxide | 1 | Not specified | nih.gov |

| Multi-step Synthesis | (E)-1-bromoprop-1-ene, tert-BuLi, dibenzyl disulfide, 3-chloroalanine | 2 | ~13% | nih.gov |

| Multi-step Synthesis | Not fully specified | 4 | ~59% | nih.gov |

Approaches for Stereoselective Synthesis of this compound and its Sulfoxide (B87167)

Achieving stereochemical control is crucial because the biological activity and natural occurrence of this compound and its sulfoxide (isoalliin) are stereospecific. nih.gov Research has primarily focused on synthesizing the naturally occurring trans isomer. nih.govresearchgate.net

The stereoselective synthesis of trans-S-1-propenyl-L-cysteine has been accomplished using (E)-1-bromoprop-1-ene as the propenyl source. nih.gov This reagent's defined geometry directs the formation of the desired trans configuration in the final product. The subsequent oxidation of the sulfide (B99878) to a sulfoxide must also be controlled. The synthesis of isoalliin (B1237514), the sulfoxide, has been achieved via a palladium-catalyzed reaction, which aids in controlling the stereochemistry. nih.gov

The synthesis of the sulfoxide, isoalliin, is a key objective as it is the direct precursor to the lachrymatory factor in onions. nih.gov This conversion is typically accomplished by oxidizing the synthesized this compound. A common laboratory oxidizing agent for this transformation is hydrogen peroxide. mdpi.com The challenge lies in controlling the stereochemistry at both the carbon-carbon double bond (E/Z) and the sulfur atom (R/S). Studies have specifically investigated the synthesis of both (+)- and (-)-cis-S-(1-propenyl)-L-cysteine sulfoxides to understand their chemical properties and cyclization reactions. acs.org

| Target Compound | Key Strategy/Reagent | Stereochemical Control | Reference |

|---|---|---|---|

| trans-S-1-propenyl-L-cysteine | Use of (E)-1-bromoprop-1-ene | Controls the trans configuration of the double bond. | nih.gov |

| Isoalliin (trans-S-1-propenyl-L-cysteine sulfoxide) | Palladium-catalyzed synthesis | Aids in stereoselective formation. | nih.gov |

| (+)- and (-)-cis-S-(1-propenyl)-L-cysteine Sulfoxides | Specific synthetic design and base-catalyzed cyclization studies | Isolation and study of specific cis isomers. | acs.org |

| S-alk(en)yl-L-cysteine Sulfoxides | Oxidation with H₂O₂ | Converts the sulfide to a sulfoxide, though may produce a mixture of sulfur diastereomers. | mdpi.com |

Synthetic Routes for Analogs and Radiolabeled Precursors in Biosynthetic Studies

To probe the biosynthetic pathways and biological activities of this compound, researchers synthesize various analogs and radiolabeled versions of the molecule. researchgate.netthno.org Analogs are structurally similar molecules where parts of the structure, such as the propenyl group, are modified. Radiolabeled precursors incorporate radioactive isotopes, allowing their metabolic fate to be traced in living systems. oup.com

The synthesis of analogs often involves reacting L-cysteine with different alk(en)yl halides. For example, researchers have synthesized S-propyl-L-cysteine sulfoxide (propiin) and S-n-butyl-L-cysteine sulfoxide (butiin) to study their interaction with enzymes. nih.gov Fluorinated analogs, such as S-2-fluoro-2-propenyl-L-cysteine, have also been created by reacting L-cysteine with reagents like 3-chloro-2-fluoroprop-1-ene. mdpi.com These fluorinated compounds provide unique probes for biological systems.

For biosynthetic studies, radiolabeled precursors are indispensable. thno.org The synthesis of these molecules involves incorporating an isotope like Carbon-11 (¹¹C), Fluorine-18 (¹⁸F), or Iodine-125 (¹²⁵I) into the structure. thno.org A common strategy is to develop a radiolabeled "prosthetic group" that can be attached to the core molecule. For thiol-containing molecules like cysteine, maleimide-based prosthetic groups are frequently used to form a stable bond. thno.orgnih.gov For example, PET imaging agents have been developed using precursors like [¹⁸F]a, a radiolabeled analog of L-cysteine, to study uptake in tumors and inflammatory tissues. thno.org The synthesis of ¹¹C-labeled compounds can be achieved via "in-loop" carbonylation methods, where [¹¹C]CO is used as a building block. nih.gov

| Compound Name | Modification | Synthetic Precursors | Purpose of Synthesis | Reference |

|---|---|---|---|---|

| S-propyl-L-cysteine sulfoxide (propiin) | Propyl group instead of propenyl | L-cysteine and a propyl source | Enzymatic studies | nih.gov |

| S-n-butyl-L-cysteine sulfoxide (butiin) | n-Butyl group instead of propenyl | L-cysteine and a butyl source | Enzymatic studies | nih.gov |

| S-2-fluoro-2-propenyl-L-cysteine | Fluorine on the propenyl group | L-cysteine, 3-chloro-2-fluoroprop-1-ene | Biological activity studies | mdpi.com |

| [¹⁸F]-labeled L-cysteine precursor | ¹⁸F isotope incorporation | Various, using radiolabeled prosthetic groups | PET imaging of tumors/inflammation | thno.org |

Analytical Methodologies for Research on S Prop 1 En 1 Yl L Cysteine and Its Metabolites

Chromatographic Techniques for Separation and Quantification in Biological Matrices

Chromatographic techniques are fundamental for the separation and quantification of S-Prop-1-en-1-yl-L-cysteine, also known as isoalliin (B1237514), and its related metabolites within complex biological samples. These methods offer the high resolution and sensitivity required to distinguish between structurally similar sulfur-containing compounds present in plant tissues and other biological matrices.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of S-alk(en)yl-L-cysteine sulfoxides, including this compound. Reversed-phase HPLC methods are commonly employed for the separation of these polar compounds. nih.govnih.gov To enhance detection, particularly with ultraviolet (UV) or fluorescence detectors, pre-column derivatization is a frequent strategy. nih.gov A widely used derivatizing agent is o-phthaldialdehyde (OPA), which reacts with the primary amine group of the amino acid to form a fluorescent adduct. nih.govacs.org Another approach involves derivatization with 9-fluorenylmethyl chloroformate (FMOC), which also yields fluorescent adducts, allowing for detection limits in the picomole range. uconn.edu

Ion-pair chromatography has also been successfully applied, using reagents like heptanesulfonate to improve the separation of alliin (B105686) and its dipeptide precursors. researchgate.net HPLC methods have been developed for the simultaneous analysis of various S-substituted cysteine derivatives, including S-alk(en)ylcysteine S-oxides and their γ-glutamyl peptides, after derivatization with dansyl chloride. nih.govresearchgate.net The choice of column, mobile phase composition, and detector is critical and is optimized based on the specific compounds of interest and the sample matrix. For instance, a C18 column with a methanol-water mobile phase and UV detection at 210 nm has been used for the determination of alliin. etsu.edu

Table 1: HPLC Methods for S-Alk(en)yl-L-cysteine Sulfoxide (B87167) Analysis

| Analytical Method | Derivatizing Agent | Detection Method | Application |

|---|---|---|---|

| Reversed-Phase HPLC | o-Phthaldialdehyde (OPA)/tert-butylthiol | Fluorescence | Separation of S-alk(en)yl-L-cysteines and their sulfoxide isomers in garlic. nih.gov |

| Reversed-Phase HPLC | 9-Fluorenylmethyl chloroformate (FMOC) | Fluorescence | Quantification of alk(en)yl-L-cysteine sulfoxides in plant tissue extracts. uconn.edu |

| Ion-Pair HPLC | Heptanesulfonate | UV and Mass Spectrometry | Simultaneous analysis of alliin, allicin (B1665233), and dipeptide precursors in garlic. researchgate.net |

| Reversed-Phase HPLC | Dansyl Chloride | UV/Fluorescence | Simultaneous separation of S-alk(en)ylcysteine S-oxides and γ-glutamyl derivatives. nih.gov |

| Reversed-Phase HPLC | None | UV (210 nm) | Determination of alliin in fresh garlic and commercial products. etsu.edu |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Structural Elucidation and Profiling

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive technique for the analysis of this compound and its metabolites. openagrar.de This method provides not only quantification but also structural information, making it invaluable for the identification of unknown compounds and for metabolic profiling studies. openagrar.denih.gov The high selectivity of LC-MS/MS allows for the direct analysis of cysteine sulfoxides in plant extracts with minimal sample pretreatment, often eliminating the need for derivatization. openagrar.de

Electrospray ionization (ESI) is a commonly used ionization source for these analyses, typically operating in positive ion mode to detect the protonated molecules [M+H]+. openagrar.de By optimizing the ESI interface and mass spectrometer parameters, high sensitivity can be achieved, with detection limits often below 1 µg/mL. openagrar.de Tandem mass spectrometry (MS/MS) experiments, involving the fragmentation of a selected precursor ion, provide characteristic product ions that serve as a structural fingerprint for the compound, confirming its identity. This technique has been successfully used for the comprehensive metabolite profiling of onion bulbs, enabling the annotation of numerous S-substituted cysteine conjugates. researchgate.net The use of high-resolution mass spectrometry, such as Fourier-transform ion cyclotron resonance (FT-ICR) or Quadrupole Time-of-Flight (QTOF), further enhances the accuracy of mass measurements, aiding in the putative identification of a wide range of metabolites in Allium species. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary method for the analysis of volatile sulfur compounds that are formed from the enzymatic breakdown of this compound and other cysteine sulfoxides when plant tissues are disrupted. nih.govresearchgate.net These volatile compounds, such as disulfides and trisulfides, are responsible for the characteristic aroma and flavor of Allium species. nih.govredalyc.org For the direct analysis of the non-volatile S-alk(en)ylcysteine sulfoxides by GC-MS, a derivatization step is necessary to increase their volatility. nih.govsigmaaldrich.com

One common derivatization strategy involves methoximation to protect carbonyl groups, followed by silylation with reagents like N-methyl-trimethylsilyltrifluoroacetamide (MSTFA) to convert polar functional groups (hydroxyl, carboxyl, and amine groups) into more volatile TMS derivatives. youtube.comnih.gov Another approach involves derivatization with ethyl chloroformate. nih.govchromforum.org This method, combined with the reduction of the sulfoxide group, has been shown to be highly sensitive and allows for the identification of unknown compounds through their mass spectra. nih.gov Headspace solid-phase microextraction (HS-SPME) coupled with GC-MS is a solvent-free technique frequently used to sample the volatile compounds from the headspace of a sample, providing a profile of the aroma-active compounds. nih.govredalyc.org

Spectroscopic Methods for Structural Characterization and Isomerization Dynamics (e.g., Nuclear Magnetic Resonance)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural characterization of this compound and its isomers. nih.gov Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule. For this compound, NMR is crucial for distinguishing between the cis and trans isomers, which can be achieved by examining the coupling constants of the olefinic protons. nih.gov A larger vicinal coupling constant (typically around 15 Hz) is indicative of a trans conformation, while a smaller coupling constant (around 9 Hz) confirms a cis conformation. nih.gov These spectroscopic data are essential for verifying the stereochemistry of synthetically prepared or isolated compounds. nih.gov NMR spectra are typically recorded in deuterated solvents like D₂O, and chemical shifts are referenced to an internal standard. nih.gov

Quantification of this compound and its Precursors/Derivatives in Plant Tissues and Extracts

Accurate quantification of this compound (isoalliin) in plant tissues is essential for understanding its biosynthesis, distribution, and contribution to the plant's chemical profile. HPLC and LC-MS/MS are the most common techniques for this purpose. uconn.eduopenagrar.de Quantification is typically performed using external calibration curves generated from pure standards of the compound. openagrar.de

In onions (Allium cepa), isoalliin is the main cysteine sulfoxide. openagrar.de Studies have reported its concentration to range from 0.3 to 1.25 g/100 g dry matter. openagrar.de In contrast, garlic (Allium sativum) contains predominantly alliin, with isoalliin present in much smaller amounts, if at all. nih.govopenagrar.de The content of these flavor precursors can vary significantly between different varieties and accessions of Allium species. openagrar.de For instance, a study of 15 different onion varieties showed this wide range in isoalliin content. openagrar.de The development of robust and sensitive analytical methods has been crucial for accurately determining these concentrations and exploring the chemical diversity within the Allium genus. openagrar.denih.gov

Table 2: Reported Concentrations of this compound (Isoalliin) in Onion

| Plant Species | Compound | Concentration Range (g/100g dry matter) | Analytical Technique |

|---|---|---|---|

| Onion (Allium cepa) | Isoalliin | 0.3 - 1.25 | HPLC-MS² |

Regulation of S Prop 1 En 1 Yl L Cysteine Accumulation in Plants

Influence of Genetic Factors and Cultivar Variation on Content

Genetic factors are a primary determinant of the content and profile of sulfur-containing compounds in Allium species. cabidigitallibrary.org The diversity within the Allium genus has led to distinct compositions of S-alk(en)yl-L-cysteine sulfoxides, the stable precursors to the volatile flavor compounds. nih.govscilit.com For instance, while S-allyl-L-cysteine sulfoxide (B87167) (alliin) is predominant in garlic (Allium sativum), S-1-propenyl-L-cysteine sulfoxide (isoalliin), the direct sulfoxide of S-Prop-1-en-1-yl-L-cysteine, is the most abundant in onion (Allium cepa). nih.govscilit.com

Research has shown that the content of these compounds is strongly affected by genetic factors, often more so than by growing conditions. cabidigitallibrary.org Studies comparing different garlic genotypes reveal considerable differences in the levels of individual S-alk(en)ylcysteine sulfoxides. cabidigitallibrary.org This variability is also observed among different cultivars of the same species, where breeding and selection have led to a wide range of flavor profiles and precursor concentrations. researchgate.neturi.edu For example, analysis of various garlic clones has demonstrated that the cysteine sulfoxide content is associated with the specific genetic background of each clone. nih.gov The expression levels of key enzymes in the biosynthetic pathway, such as alliinase, can also vary significantly between species and even between different tissues (bulb, leaf, root) within the same plant, further contributing to the final compound profile. nih.gov

The table below summarizes the concentrations of major sulfur compounds found in fresh garlic, illustrating the baseline levels of this compound's precursors before post-harvest modifications.

Data sourced from reference nih.gov.

Impact of Environmental Conditions on Biosynthesis and Accumulation (e.g., Sulfur Availability, Salinity)

Environmental conditions play a crucial role in modulating the biosynthesis and accumulation of this compound and its derivatives.

Sulfur Availability: The biosynthesis of all sulfur-containing compounds in plants, including this compound, begins with the uptake of sulfate (B86663) from the soil. nih.govashs.org Therefore, the availability of sulfur is a fundamental limiting factor. Studies have consistently shown that sulfur fertilization can significantly increase the concentration of key sulfur-containing metabolites. In garlic, increased sulfur supply leads to higher contents of cysteine, glutathione (B108866), and alliin (B105686) in both leaves and bulbs. nih.govresearchgate.net Research on Allium roseum (rosy garlic) also demonstrated a significant increase in allicin (B1665233) concentration with sulfur fertilization. researchgate.net This direct relationship underscores that adequate sulfur in the soil is essential for maximizing the genetic potential of the plant to produce these compounds. uri.edu

Changes in this compound Content During Plant Development and Post-Harvest Processing

The concentration of this compound is highly dynamic, changing throughout the life of the plant and, most dramatically, after harvest.

Plant Development: During the growth of Allium plants, there is a notable translocation of sulfur compounds. In early growth stages, S-alk(en)yl-L-cysteine sulfoxides like alliin tend to accumulate in the leaves. nih.govresearchgate.net As the plant matures and bulb formation begins, these compounds are transported from the leaves to the developing bulb, which acts as a storage organ. nih.govresearchgate.net The content of γ-glutamyl peptides, which are direct precursors, also increases in the bulbs a few weeks before harvest. nih.gov This developmental process ensures that the bulb is rich in these compounds at maturity.

Post-Harvest Processing: Post-harvest handling and processing have the most profound impact on the content of this compound (S1PC). In its fresh state, garlic contains only trace amounts of S1PC. nih.govresearchgate.net Its significant accumulation occurs during processing, particularly the aging process used to create aged garlic extract (AGE). nih.govresearchgate.net This increase is primarily due to the transformation of its precursor, γ-glutamyl-S-1-propenyl-l-cysteine (GS1PC), which is abundant in raw garlic. nih.gov

During storage and aging, the precursor GS1PC undergoes degradation. Studies have shown that the amount of GS1PC in raw garlic decreases markedly when stored at various temperatures. nih.gov

Data based on findings from reference nih.gov. Note: The decrease was most pronounced between 10 and 60 days of the 150-day storage period.

This breakdown of γ-glutamyl peptides is facilitated by enzymatic hydrolysis (via enzymes like γ-glutamyl transpeptidase) and thermal decomposition, leading to the formation of this compound. nih.govnih.gov During the aging of garlic extract, the concentration of both trans- and cis-isomers of S1PC increases over time.

Information sourced from references nih.govresearchgate.netelsevierpure.com.

This controlled, time-dependent transformation during post-harvest processing is the key mechanism responsible for the accumulation of this compound in aged garlic products.

Future Directions in S Prop 1 En 1 Yl L Cysteine Research

Application of Omics Technologies (Genomics, Proteomics, Metabolomics) to Understand S-Prop-1-en-1-yl-L-cysteine Metabolism

The advent of "omics" technologies offers powerful tools to unravel the complexities of this compound metabolism. The recent publication of high-quality reference genomes for Allium fistulosum and Allium cepa provides a critical foundation for these studies. nih.gov

Genomics: With complete genome sequences, researchers can perform comparative genomics to identify conserved and divergent genes related to sulfur metabolism across different Allium species. Genome-wide association studies (GWAS) can be employed to link genetic variations with differences in this compound content, potentially identifying novel genes involved in its biosynthesis or degradation.

Proteomics: Proteomic analyses can provide a snapshot of the proteins present in specific tissues and at different developmental stages. nih.gov This can help to identify the full suite of enzymes and regulatory proteins involved in this compound metabolism. nih.gov Techniques such as mass spectrometry-based proteomics can be used to quantify changes in protein abundance that correlate with varying levels of the compound. nih.gov

Metabolomics: Metabolomic profiling allows for the comprehensive analysis of all small-molecule metabolites, including this compound and its precursors and downstream products, within a biological sample. nih.gov This approach can reveal novel metabolic pathways and identify unexpected accumulations or depletions of related compounds, providing a more holistic view of sulfur metabolism in Allium species. nih.gov

The integration of these omics datasets will be crucial for constructing detailed models of the metabolic networks governing this compound homeostasis.

Advanced Spectroscopic Studies of Enzymatic Reaction Mechanisms and Intermediate Structures

A detailed understanding of the enzymatic reactions in the this compound biosynthetic pathway requires advanced spectroscopic techniques. While molecular docking simulations have provided initial insights into the binding of substrates like γ-glutamyl-S-1-propenylcysteine to enzymes such as AfGGT1, these are computational models. nih.gov

Future research should employ techniques such as X-ray crystallography and cryo-electron microscopy to determine the high-resolution three-dimensional structures of the biosynthetic enzymes. These structures, in complex with substrates or inhibitors, can reveal the precise architecture of the active site and the key amino acid residues involved in catalysis.

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to study enzyme dynamics and substrate binding in solution, providing information that is complementary to static crystal structures. Furthermore, advanced mass spectrometry techniques, such as liquid chromatography-mass spectrometry (LC-MS), are invaluable for identifying and quantifying reaction intermediates and products, as has been demonstrated in the analysis of AfGGT1 catalytic products. nih.gov These methods can be further refined to trap and characterize transient intermediates, offering a more complete picture of the reaction mechanism.

Genetic Engineering Approaches for Modulating this compound Levels in Allium Species

The ability to modulate the levels of this compound and its derivatives in Allium species holds significant potential for improving flavor profiles and enhancing other desirable traits. While the long breeding cycles and large genomes of Allium crops have historically presented challenges to genetic improvement, modern genetic engineering techniques offer new opportunities. nih.gov

The development of efficient transformation and genome editing systems, such as CRISPR/Cas9, for Allium species is a key area of future research. Once established, these tools can be used to:

Overexpress key biosynthetic enzymes: Increasing the expression of genes like AfGGT1 could lead to higher levels of this compound.

Knock out or down-regulate genes involved in its degradation: Identifying and silencing genes responsible for the catabolism of this compound could also lead to its accumulation.

Modify regulatory elements: Editing the promoters of biosynthetic genes to enhance their expression could provide a more nuanced control over the production of this compound.

These genetic engineering strategies, informed by the knowledge gained from omics and spectroscopic studies, will pave the way for the development of new Allium varieties with tailored flavor and nutritional characteristics.

Q & A

Q. How can researchers validate enantiomeric excess after asymmetric synthesis of this compound?

- Methodological Answer : Use chiral derivatization (e.g., Mosher’s acid chloride) with F NMR or chiral HPLC (Chiralpak IA column). Compare retention times with racemic controls and calculate ee via peak integration .

Conflict Resolution in Experimental Data

Q. What methods reconcile conflicting results between X-ray diffraction and mass spectrometry for this compound adducts?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.